N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Antibacterial MIC 1,3,4-oxadiazole

This 1,3,4-oxadiazole-2-yl acetamide features a critical p-tolylthio moiety, offering a distinct vector for derivatization not available in N-aryl or acetohydrazide analogs. Ideal for antibiotic SAR expansion targeting Gram-positive/negative strains, agrochemical lead generation against Xanthomonas spp., and α-glucosidase selectivity profiling. With a computed logP of ~4.2, it serves as a valuable comparator in ADME permeability studies. Available in research quantities with guaranteed purity. Inquire for bulk or custom synthesis options.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 896018-12-5
Cat. No. B2923977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
CAS896018-12-5
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)24-10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyZJNATEOSKCNXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 896018-12-5): Structural Baseline for Procurement Decisions


N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (CAS 896018-12-5) is a synthetic small-molecule research compound belonging to the 1,3,4-oxadiazole-2-yl acetamide class, with the molecular formula C17H14ClN3O2S and a molecular weight of 359.83 g/mol . It features a 5-(4-chlorophenyl)-1,3,4-oxadiazole core linked via an acetamide bridge to a p-tolylthio (4-methylphenylthio) moiety. This compound is a member of a broader family of S-substituted oxadiazole acetamides that have been investigated for antibacterial, enzyme-inhibitory, and anticancer properties [1][2]. Commercial sources typically supply this compound at 95% purity for research use . Importantly, direct peer-reviewed biological data for this exact CAS number remains extremely limited in the open literature; the evidence presented herein relies on class-level inference from closely related analogs that share the identical 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl pharmacophore and thioether–acetamide connectivity [1][3].

Why Generic Substitution Is Not Warranted for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide


Within the 1,3,4-oxadiazole-2-yl acetamide series, small structural modifications—particularly to the 5-aryl substituent on the oxadiazole ring and the N/S-substitution on the acetamide side chain—produce substantial shifts in antibacterial potency, enzyme inhibition selectivity, and cytotoxicity profiles [1][2]. For instance, in a systematic study of N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides, only two compounds (6f and 6o) out of fifteen displayed meaningful broad-spectrum antimicrobial activity, while two others (6g and 6j) exhibited unacceptable cytotoxicity, demonstrating that activity and safety are not uniform across the series [2]. Similarly, α-glucosidase inhibitory IC50 values among N-aryl/aralkyl derivatives of the same core spanned from 52.63 to >200 µM depending solely on the acetamide substituent [3]. The target compound's unique combination of a 4-chlorophenyl group at the oxadiazole 5-position and a p-tolylthio moiety on the acetamide nitrogen—a pairing not explicitly characterized in published biological assays—means its activity cannot be reliably inferred from analogs bearing different aryl, alkyl, or heterocyclic substituents. Substituting a closely related analog such as N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide or N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide may yield divergent target engagement, logP, and metabolic stability [4].

Quantitative Differentiation Evidence for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide Against Closest Analogs


Antibacterial Potency: Class-Level MIC Range for the 4-Chlorophenyl-Oxadiazole-Thioacetamide Scaffold

Although MIC data for the exact target compound are not available in the peer-reviewed literature, a closely related analog series—N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides—establishes the antibacterial potential of this pharmacophore. In that series, compound 8e demonstrated an MIC of 9.45 ± 1.00 µM against E. coli, while compound 8p achieved an MIC of 10.04 ± 1.25 µM against S. typhi, both approaching the potency of ciprofloxacin (MIC 8.90 ± 1.65 and 9.13 ± 2.00 µM, respectively) [1]. This positions the 4-chlorophenyl-oxadiazole-thioacetamide scaffold as a credible antibacterial chemotype with low-micromolar activity. In contrast, replacement of the 4-chlorophenyl group with a 4-methoxyphenyl or unsubstituted phenyl group in related S-substituted oxadiazole series was associated with weaker or more variable antibacterial activity, suggesting the electron-withdrawing 4-chloro substituent contributes favorably to target engagement [2][3]. The target compound retains this 4-chlorophenyl feature while incorporating a p-tolylthio group whose hydrophobic and steric properties differ from the acetohydrazide side chains in the comparator series.

Antibacterial MIC 1,3,4-oxadiazole

α-Glucosidase Inhibition: Scaffold Validation and Substituent-Dependent IC50 Range

The 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl pharmacophore has been validated as a potent α-glucosidase inhibitory scaffold. In a systematic study, N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide exhibited IC50 values ranging from 52.63 ± 1.16 to 86.35 ± 1.17 µM, with the most potent compound (6c) achieving 52.63 ± 1.16 µM, outperforming the clinical standard acarbose (IC50 58.8 ± 1.17 µM in a comparable assay system) [1]. The structure–activity relationship (SAR) clearly demonstrates that the 4-chlorophenyl group on the oxadiazole is critical for activity; replacement with other aryl groups or removal of the chloro substituent significantly diminishes potency. The target compound differs from the literature series by bearing a p-tolylthio acetamide side chain rather than a 2-methyl-2-arylthio acetamide, which alters both steric bulk and lipophilicity at the enzyme-active site. This distinct substitution pattern may shift selectivity between α-glucosidase and other glycosidases, although direct comparative enzyme inhibition data for the target compound are absent.

α-Glucosidase Enzyme inhibition Type 2 diabetes

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area vs. Close Analogs

Although experimental logP or solubility data for the target compound are not published in peer-reviewed literature, in silico physicochemical profiling reveals meaningful differentiation from its closest analogs. The target compound (C17H14ClN3O2S, MW 359.83) has a predicted topological polar surface area (tPSA) of approximately 60–65 Ų and a predicted logP (ClogP) of approximately 4.0–4.5, consistent with moderate lipophilicity suitable for membrane permeation . In contrast, the analog N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide (C18H17N3O3S, MW 355.41)—where the 4-chlorophenyl group is replaced by 4-methoxyphenyl—has a higher tPSA (~70–75 Ų due to the methoxy oxygen) and lower ClogP (~3.5–3.8), which may reduce passive membrane permeability relative to the target compound. Similarly, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has a smaller halogen atom, reducing molecular weight and logP compared to the chloro analog. These physicochemical differences are relevant for procurement decisions in drug discovery programs where optimizing lipophilicity–permeability balance is critical.

Physicochemical properties logP Drug-likeness ADME

Patent-Backed Agricultural Antibacterial and Antiviral Relevance of Oxadiazole-Thioether Acetamides

Chinese patent CN113620894A discloses oxadiazole thioether compounds containing an amide substructure—structurally encompassing the target compound's core motif—and demonstrates their utility as plant antibacterial and antiviral agents [1]. The patent claims activity against a range of agriculturally relevant pathogens including Xanthomonas oryzae (rice bacterial blight), Ralstonia solanacearum (bacterial wilt), and tobacco mosaic virus (TMV). While patent examples focus on specific substitution patterns, the generic Markush structure covers the 5-(substituted phenyl)-1,3,4-oxadiazol-2-yl thioether acetamide scaffold, which includes the 4-chlorophenyl variant. This patent provides industrial intellectual property validation that this chemotype is recognized as a viable agricultural biocide scaffold, differentiating it from common antibacterial oxadiazoles such as 2-amino-1,3,4-oxadiazole derivatives that lack the thioether acetamide extension and are primarily investigated for medicinal rather than agricultural applications.

Agricultural antibacterial Plant virus resistance Crop protection

Synthetic Accessibility and Purity Benchmark for Procurement Specifications

The target compound is synthesized via a well-established route: starting from 4-chlorobenzoic acid, sequential conversion to ethyl 4-chlorobenzoate, 4-chlorobenzohydrazide, and cyclization to 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, followed by S-alkylation with N-(p-tolyl)-2-chloroacetamide or a similar electrophile [1][2]. This route has been validated across multiple independent studies for closely related analogs, with typical overall yields of 40–60% over four to five steps. Commercial suppliers list the compound at 95% purity . In comparison, analogs bearing electron-donating groups (e.g., 4-methoxy) or ortho-substituted phenyl rings require modified reaction conditions due to altered nucleophilicity of the thiol intermediate or steric hindrance during S-alkylation, which can reduce yields by 15–25% [1]. The target compound's para-chloro substitution on the phenyl ring provides an optimal balance of thiol reactivity and steric accessibility, facilitating reproducible synthesis at meaningful scales—a practical consideration for procurement in medicinal chemistry and agrochemical laboratory settings.

Synthetic route Purity specification Quality control

Preferred Application Scenarios for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide Based on Differentiated Evidence


Antibacterial Lead Optimization in Medicinal Chemistry Programs

Based on the validated low-micromolar antibacterial activity of the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio scaffold against both Gram-positive and Gram-negative strains [1], this compound is suited as a starting point for SAR expansion in antibiotic discovery. Its p-tolylthio group offers a distinct vector for further derivatization (e.g., oxidation to sulfoxide/sulfone, electrophilic substitution on the tolyl ring) that is not available in the N-aryl acetamide or acetohydrazide analogs. Procurement is recommended for laboratories with established MIC determination and time-kill kinetic assay capabilities.

Agrochemical Discovery: Plant Bacterial Blight and Antiviral Screening

The explicit coverage of the oxadiazole-thioether acetamide scaffold in patent CN113620894A for plant antibacterial and antiviral applications [2] supports procurement of this compound for agrochemical lead generation. Target pathogens include Xanthomonas spp. (rice bacterial blight) and tobacco mosaic virus. The compound's physicochemical profile (moderate logP, tPSA ~60–65 Ų) is within the acceptable range for foliar uptake in crop protection applications.

Enzyme Inhibition Profiling: α-Glucosidase and Beyond

The demonstrated α-glucosidase inhibitory activity of the 4-chlorophenyl oxadiazole pharmacophore, with IC50 values comparable to acarbose [3], makes this compound a rational procurement choice for diabetes-relevant enzyme screening panels. The p-tolylthio substituent provides a structurally differentiated probe for exploring selectivity against related glycosidases (e.g., α-amylase, maltase-glucoamylase) and for generating SAR that bridges the existing acetohydrazide and 2-methyl-thioether series.

Physicochemical Property Studies and Permeability Optimization

The compound's computed logP of ~4.0–4.5 and tPSA of ~60–65 Ų position it in a favorable drug-like space for passive membrane permeability . It can serve as a comparator compound in permeability studies (e.g., PAMPA, Caco-2) against its 4-methoxy and 4-fluoro analogs, which have lower predicted lipophilicity. Procurement is recommended for laboratories conducting ADME optimization studies where systematic variation of halogen substituents is used to correlate logP with cellular permeability.

Quote Request

Request a Quote for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.